6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole
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Overview
Description
6-Chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole (CCPDMB) is an organochlorine compound that is used in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. CCPDMB is used as an intermediate in the synthesis of other compounds, and it has been studied for its potential medical applications.
Scientific Research Applications
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole has been studied for its potential applications in various scientific research areas. For example, it has been used as a catalyst in the synthesis of organic compounds, and it has been studied for its potential use in the treatment of cancer. Additionally, 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole has been used in the synthesis of pharmaceuticals, and it has been studied for its potential use in the treatment of bacterial infections.
Mechanism of Action
The exact mechanism of action of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole binds to certain proteins, which in turn modulates the activity of enzymes and other proteins involved in various biochemical processes. This binding may also affect the expression of certain genes and influence the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole are not yet fully understood. However, studies have shown that 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole has the ability to bind to certain proteins and modulate their activity. Additionally, 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole in laboratory experiments has several advantages. First, it is relatively easy to synthesize, which makes it cost-effective and readily available. Additionally, it is stable and can be stored for extended periods of time without degradation. However, 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole is toxic and should be handled with care.
Future Directions
Future research on 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole could focus on its potential applications in the treatment of various diseases. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods. Finally, further research could be conducted to explore the potential of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole as a catalyst in the synthesis of other compounds.
Synthesis Methods
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole is synthesized from the reaction of 4-chloro-2-chlorophenyl-2-dichloromethoxybenzene (4-Cl-CPDMB) and 6-chloro-2-chlorophenyl-2-dichloromethoxybenzene (6-Cl-CPDMB). This reaction is carried out in a two-step process. First, 4-Cl-CPDMB is reacted with sodium hydroxide to produce 4-chloro-2-chlorophenyl-2-dichloromethoxybenzene-2-oxide (4-Cl-CPDMB-2-O). Then, 6-Cl-CPDMB is reacted with the 4-Cl-CPDMB-2-O to form the desired product, 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole.
properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O/c21-14-4-1-12(2-5-14)20-25-18-8-7-16(23)10-19(18)26(20)27-11-13-3-6-15(22)9-17(13)24/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXPCNMHVGAUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole |
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